BenchChemオンラインストアへようこそ!

Meliasenin B

Anti-inflammatory Nitric Oxide Inhibition Macrophage Activation

Researchers seeking a reliable apotirucallane-type triterpenoid should select Meliasenin B (CAS 1221262-77-6, MW 468.67, C30H44O4) for its uniquely documented activity profile. Unlike structurally similar Melia co-isolates, Meliasenin B specifically inhibits LPS-induced NO production (IC50 22.04 μM) via iNOS/JAK2 downregulation. For hepatotoxicity studies, its distinct lack of strong binding to key hepatic targets differentiates it from toosendanin and trichilinin D, enabling deconvolution of structure-toxicity relationships. Supplied with comprehensive analytical documentation (HPLC ≥98%, NMR, MS) for confident experimental deployment.

Molecular Formula C30H44O4
Molecular Weight 468.7 g/mol
Cat. No. B1174426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeliasenin B
SynonymsMeliasenin B
Molecular FormulaC30H44O4
Molecular Weight468.7 g/mol
Structural Identifiers
InChIInChI=1S/C30H44O4/c1-17(2)9-8-10-18-24-22(34-26(18)33)16-30(7)20-15-21(31)25-27(3,4)23(32)12-13-28(25,5)19(20)11-14-29(24,30)6/h9,15,18-19,22-25,32H,8,10-14,16H2,1-7H3/t18-,19+,22+,23+,24-,25+,28-,29+,30-/m1/s1
InChIKeyOWDAIHNVLSQWBW-SQAWLGPQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Procure Meliasenin B (CAS 1221262-77-6): An Apotirucallane-Type Triterpenoid with Documented Anti-Inflammatory Activity for Preclinical Inflammation Research


Meliasenin B (CAS: 1221262-77-6; molecular formula C30H44O4; MW 468.67) is an apotirucallane-type triterpenoid isolated from the fruits of Melia azedarach L. (Meliaceae) [1]. The compound belongs to the broader limonoid/triterpenoid class characteristic of the Melia genus, with structural features including a pentacyclic scaffold bearing a γ-lactone ring, hydroxyl groups, and a 4-methylpent-3-enyl side chain [2]. This procurement-grade natural product is supplied as a white to off-white solid powder with HPLC purity typically ≥98%, and is exclusively available for laboratory research use in inflammation, oxidative stress, and hepatotoxicity studies .

Why Meliasenin B Cannot Be Interchanged with Sendanolactone or Other Melia Triterpenoids in Experimental Protocols


Substituting Meliasenin B with structurally similar Melia-derived triterpenoids such as sendanolactone, 12β-hydroxykulactone, or toosendanin is not scientifically justified. Despite their co-occurrence in M. azedarach fruits, these compounds exhibit distinct activity profiles. Within the same 2024 anti-inflammatory evaluation panel, Meliasenin B (compound 2) demonstrated an IC50 of 22.04 μM against NO production, whereas structurally related co-isolates displayed no significant inhibitory activity under identical assay conditions [1]. Furthermore, although Meliasenin B, trichilinin D, and 1-O-tigloy-1-O-debenzoylohchinal were all identified as hepatotoxic constituents from Toosendan Fructus, their mechanisms of action diverge—molecular docking studies revealed that trichilinin D and toosendanin, but notably not Meliasenin B, exhibit strong binding affinity to key hepatic toxicity targets [2]. Generic substitution without accounting for these documented activity divergences introduces uncontrolled variability and invalidates cross-study comparisons.

Meliasenin B Quantitative Differentiation: Head-to-Head Anti-Inflammatory and Hepatotoxicity Evidence Against Melia-Derived Comparators


Meliasenin B Exhibits the Most Potent NO Inhibitory Activity Among Nine Isolated Melia azedarach Fruit Constituents

In a direct head-to-head evaluation of nine compounds isolated from M. azedarach fruits, Meliasenin B (compound 2) demonstrated the most potent anti-inflammatory activity with an IC50 of 22.04 μM against LPS-induced nitric oxide production in RAW 264.7 macrophages [1]. In contrast, the four known limonoids (compounds 6-9) and other isolated constituents in the same panel failed to exhibit significant inhibitory activity under identical experimental conditions [1]. This represents a clear, quantifiable differentiation within the same botanical source.

Anti-inflammatory Nitric Oxide Inhibition Macrophage Activation

Meliasenin B Attenuates LPS-Induced ROS Production and Pro-Inflammatory Cytokines in Macrophages with Mechanistic Link to NF-κB and JAK2 Signaling

At its active concentration (IC50 context of 22.04 μM), Meliasenin B significantly attenuated LPS-induced reactive oxygen species (ROS) production and reduced the levels of pro-inflammatory mediators IL-6 and TNF-α in RAW 264.7 macrophages [1]. Mechanistic investigation revealed that Meliasenin B suppresses the expression of inducible nitric oxide synthase (iNOS) and Janus kinase 2 (JAK2), and is implicated in the modulation of the NF-κB signaling cascade [1]. While several Melia limonoids have been anecdotally associated with anti-inflammatory effects, this 2024 study provides the only pathway-specific mechanistic characterization among M. azedarach fruit triterpenoids, establishing Meliasenin B as the reference compound for NF-κB/JAK2-mediated inflammation models.

Reactive Oxygen Species Cytokine Suppression NF-κB Signaling

Meliasenin B Exhibits Dose-Dependent Hepatotoxicity in HepG2 Cells with Distinct Molecular Docking Profile Versus Trichilinin D

Meliasenin B displays dose-dependent toxicity on HepG2 human hepatocellular carcinoma cells, a property shared with other hepatotoxic constituents from Toosendan Fructus including trichilinin D and 1-O-tigloy-1-O-debenzoylohchinal [1][2]. However, molecular docking analysis reveals a critical differentiation: trichilinin D and toosendanin exhibit strong binding affinity to key hepatic toxicity targets, whereas Meliasenin B does not show comparable strong binding interactions with these targets [2]. This divergence suggests that although all three compounds contribute to the hepatotoxic profile of the crude botanical material, their molecular mechanisms of toxicity are not interchangeable. The data are derived from network pharmacology screening of six potentially toxic compounds from Toosendan Fructus, with 103 common liver damage-associated targets identified [2].

Hepatotoxicity HepG2 Cytotoxicity Network Pharmacology

Meliasenin B Originates from a Specific Biosynthetic Branch (Apotirucallane-Type) Distinct from Ring-Intact Limonoids, Dictating Different Biological Fingerprints

Meliasenin B is classified as an apotirucallane-type triterpenoid, a structural class characterized by degradation of the C-17 side chain to form a γ-lactone ring and the presence of a 4,4,14-trimethyl steroid-like nucleus [1][2]. This classification distinguishes it from intact ring limonoids (e.g., toosendanin, trichilinin D) that retain the full furan ring and complex epoxide/acetal functionalities [3]. The structural divergence correlates with differential biological activity: apotirucallanes like Meliasenin B demonstrate anti-inflammatory efficacy via NO/ROS/NF-κB pathways, whereas intact limonoids are more frequently associated with insect antifeedant and cytotoxic activities [3][4]. This class-level distinction provides a rational basis for compound selection based on desired bioactivity profile.

Structural Classification Apotirucallane Triterpenoid Biosynthetic Origin

Meliasenin B Is Isolated from Multiple Melia Species and Tissues, Offering Reproducible Natural Product Sourcing Compared to Single-Source Limonoids

Meliasenin B has been consistently isolated from multiple plant parts (fruits, seeds, stem bark) across two Melia species (M. azedarach and M. toosendan) [1][2][3]. This multi-source occurrence contrasts with certain Melia limonoids that are restricted to single tissues or species, such as azedarachin B which is reported exclusively from M. toosendan root bark [4]. The broader natural distribution of Meliasenin B supports more reproducible isolation and supply chain stability. Isolation methods are well-established using conventional chromatographic techniques including silica gel column chromatography followed by preparative HPLC with acetonitrile/water mobile phases [1].

Natural Product Sourcing Isolation Reproducibility Melia azedarach

Meliasenin B Demonstrates Gli1/Gli2-Mediated Anti-Hepatoma Activity with Differential Normal Cell Toxicity Mitigated by Naringenin Co-Treatment

Meliasenin B, along with Meliasenin C and D, exerts anti-hepatoma activity through inhibition of Gli1 and Gli2 gene expression, key transcription factors in the Hedgehog signaling pathway [1]. Notably, naringenin co-administration reduces Meliasenin B's toxicity toward normal human hepatocytes without compromising its cytotoxic efficacy against hepatocellular carcinoma cells [1]. This differential toxicity profile (selective cytotoxicity toward cancer cells vs. normal cells when properly co-formulated) distinguishes Meliasenin B from conventional cytotoxic limonoids like toosendanin, which exhibit broad cytotoxicity against both cancerous and normal cell lines (e.g., KB cell cytotoxicity without reported normal-cell sparing strategies) [2]. The availability of a documented toxicity mitigation approach via naringenin provides a distinct experimental advantage for hepatoma studies.

Hepatocellular Carcinoma Gli Inhibition Hedgehog Pathway

Meliasenin B Optimal Research and Procurement Application Scenarios Based on Documented Evidence


Primary Application: LPS-Induced Macrophage Inflammation Models Requiring NF-κB and JAK2 Pathway Modulation

Meliasenin B is optimally deployed as a positive control or test compound in LPS-stimulated RAW 264.7 macrophage assays where nitric oxide (NO) production inhibition, ROS attenuation, and suppression of IL-6/TNF-α are primary readouts [1]. With an IC50 of 22.04 μM against NO production and documented iNOS/JAK2 downregulation, the compound serves as a characterized tool for NF-κB-mediated inflammation studies. This application is validated by direct comparative data showing that structurally related co-isolates (compounds 6-9) lack measurable activity in identical assay conditions, confirming that Meliasenin B specifically is required for this experimental outcome [1].

Secondary Application: Hepatotoxicity Mechanistic Studies Requiring Differential Target Binding Profiles Among Melia Constituents

For toxicology investigations comparing hepatotoxic mechanisms among natural products, Meliasenin B provides a distinct comparator to trichilinin D and toosendanin. All three compounds demonstrate dose-dependent HepG2 cytotoxicity, but molecular docking reveals that Meliasenin B lacks the strong target binding affinity exhibited by trichilinin D against key hepatic proteins [2][3]. This differential binding profile enables researchers to deconvolute structure-toxicity relationships and identify which specific molecular interactions drive hepatotoxic outcomes. Procurement of all three compounds as a comparative set maximizes experimental resolution for safety pharmacology assessments [2][3].

Tertiary Application: Hedgehog Pathway-Targeted Hepatocellular Carcinoma Research with Normal Cell Sparing Strategy

Meliasenin B is applicable in hepatoma studies investigating Gli1/Gli2-dependent Hedgehog signaling inhibition [4]. The documented ability of naringenin to mitigate Meliasenin B toxicity toward normal hepatocytes while preserving anti-cancer efficacy provides an experimental framework for selective cytotoxicity studies [4]. This scenario distinguishes Meliasenin B from broad-spectrum cytotoxic limonoids like toosendanin, which lack comparable normal-cell sparing documentation [5]. Researchers should procure both Meliasenin B and naringenin to replicate this defined co-treatment paradigm.

Quaternary Application: Natural Product Library Construction Requiring Structurally Classified, Multi-Source Reference Standards

Meliasenin B is appropriate as an apotirucallane-type triterpenoid reference standard for compound libraries organized by structural class and bioactivity fingerprint [6][7]. Its isolation from multiple Melia species (M. azedarach, M. toosendan) and tissues (fruits, seeds, stem bark) ensures procurement reproducibility compared to single-source limonoids [6][7][8]. The compound is supplied with HPLC purity ≥98% and standard analytical documentation (NMR, MS), making it suitable as a chromatographic standard for phytochemical fingerprinting and dereplication studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Meliasenin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.